molecular formula C21H23ClN2O3 B031237 NO-711 hydrochloride CAS No. 145645-62-1

NO-711 hydrochloride

Cat. No.: B031237
CAS No.: 145645-62-1
M. Wt: 386.9 g/mol
InChI Key: YZYRTEYMUTWJPL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

NO-711 hydrochloride interacts with the GABA transporter-1 (GAT-1), inhibiting its function . This interaction with GAT-1 leads to an increase in the concentration of GABA, a neurotransmitter, in the synaptic cleft . The nature of this interaction is inhibitory, with this compound binding to GAT-1 and preventing the reuptake of GABA .

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. By inhibiting GABA reuptake, it increases the concentration of GABA in the synaptic cleft, which can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in neurons, where GABA plays a crucial role in inhibitory signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GAT-1, inhibiting the transporter’s function . This prevents the reuptake of GABA, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased GABA concentration can then influence various cellular processes, including cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific data on the temporal effects of this compound is limited, GABA uptake inhibitors like this compound are known to have long-lasting effects on GABA concentrations in the brain .

Metabolic Pathways

This compound is involved in the GABAergic signaling pathway by inhibiting the reuptake of GABA . This can influence the overall metabolic flux of the pathway, potentially leading to changes in metabolite levels .

Transport and Distribution

This compound is transported across the blood-brain barrier, allowing it to reach its target, GAT-1, in the brain .

Subcellular Localization

The subcellular localization of this compound is likely to be in the synaptic cleft, where it can interact with GAT-1 to inhibit GABA reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNC 711 involves the reaction of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid with diphenylmethyleneamine oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The hydrochloride salt form is often prepared to enhance the compound’s stability and solubility .

Industrial Production Methods

While specific industrial production methods for NNC 711 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

NNC 711 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NNC 711, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Properties

IUPAC Name

1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRTEYMUTWJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163126
Record name 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145645-62-1
Record name Nnc 711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NNC-711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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